imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Overview
Description
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Mechanism of Action
Target of Action
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione, also known as Imidazo[1,2-a][1,3,5]triazine-2,4-diol, is recognized as an important scaffold in medicinal chemistry . The well-defined targets for this compound include a variety of enzymes, such as focal adhesion kinase, activated Cdc42-associated tyrosine kinase 1, dipeptidyl peptidase IV, and phosphodiesterase 5 . This scaffold has been successfully used for the design of ligands for μ-opioid and A1 adenosine receptors .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . For instance, it may inhibit the activity of certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the biochemical pathways it affects. Given its wide range of targets, this compound likely has diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both binding interactions and enzymatic processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
Disclaimer: The information provided in this article is based on current knowledge and research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazo[1,2-a][1,3,5]triazine derivatives involves the reaction of 2-amino-1,3,5-triazines with ketones. This process can be mediated by iodine (I2) and involves an annulation reaction . Another approach is a one-pot, multicomponent reaction that combines trialkyl orthoesters, 2-aminoimidazoles, and cyanamide under microwave irradiation . This method is efficient and can be performed under conventional heating as well.
Industrial Production Methods
Industrial production methods for imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involve scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and catalyst-free protocols are advantageous for industrial applications due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Substitution: Substitution reactions, particularly at the amino group, can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2) for annulation reactions, trialkyl orthoesters, and cyanamide for multicomponent reactions . Reaction conditions often involve microwave irradiation or conventional heating to facilitate the reactions efficiently.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a][1,3,5]triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has a broad spectrum of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione include:
- Imidazo[1,2-a]pyrazines
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]thiazoles
Uniqueness
This compound is unique due to its fused ring system, which provides a rigid and planar structure. This rigidity enhances its binding affinity to various molecular targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H,(H2,6,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWAVYDCTUEOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452030 | |
Record name | Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67410-57-5 | |
Record name | Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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